1-Methyl-5-(methylthio)-1H-benzo[d]imidazole
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Overview
Description
Benzimidazole, 1-methyl-5-(methylthio)-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound 1-methyl-5-(methylthio)-benzimidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(methylthio)-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and thiolation reactions. The general synthetic route can be summarized as follows:
Condensation Reaction: reacts with to form benzimidazole.
Methylation: The benzimidazole is then methylated using or under basic conditions.
Thiolation: The methylated benzimidazole undergoes thiolation with methylthiol or methylthiolate to yield 1-methyl-5-(methylthio)-benzimidazole
Industrial Production Methods: Industrial production of 1-methyl-5-(methylthio)-benzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-5-(methylthio)-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group, using reagents like alkyl halides or aryl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, dimethylformamide (DMF), elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-methyl-5-(methylthio)-benzimidazole: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent and in the treatment of various diseases.
Industry: Used in the development of corrosion inhibitors, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylthio)-benzimidazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-methylbenzimidazole: A methylated derivative with similar properties.
5-methylthiobenzimidazole: A thiolated derivative with enhanced biological activity
Uniqueness: 1-methyl-5-(methylthio)-benzimidazole is unique due to the presence of both methyl and methylthio groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10N2S |
---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
1-methyl-5-methylsulfanylbenzimidazole |
InChI |
InChI=1S/C9H10N2S/c1-11-6-10-8-5-7(12-2)3-4-9(8)11/h3-6H,1-2H3 |
InChI Key |
QRRQEOUHFXXUCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)SC |
Origin of Product |
United States |
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